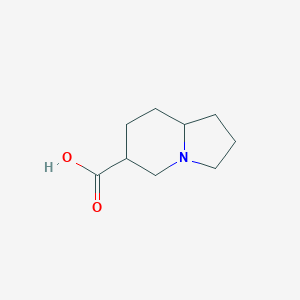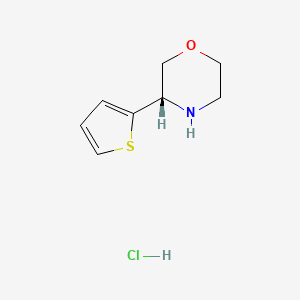
9-(5-Chloropentyl)-9h-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(5-Chloropentyl)-9h-purin-6-amine is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. The compound is known for its potent activity on cannabinoid receptors, making it a subject of interest in both scientific research and forensic studies .
Métodos De Preparación
The synthesis of 9-(5-Chloropentyl)-9h-purin-6-amine typically involves the reaction of purine derivatives with 5-chloropentyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
9-(5-Chloropentyl)-9h-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9-(5-Chloropentyl)-9h-purin-6-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-(5-Chloropentyl)-9h-purin-6-amine involves its binding to cannabinoid receptors, primarily CB1 and CB2 receptors. Upon binding, the compound activates these receptors, leading to the inhibition of adenylyl cyclase, decreased opening of N-type calcium channels, and activation of G protein-gated inwardly rectifying potassium channels. This results in the modulation of neurotransmitter release and neuronal activity, contributing to its psychoactive effects .
Comparación Con Compuestos Similares
9-(5-Chloropentyl)-9h-purin-6-amine is compared with other synthetic cannabinoids such as:
AM-2201: Contains a fluorine atom instead of chlorine, affecting its potency and metabolic stability.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and pharmacological properties.
Propiedades
| 53359-09-4 | |
Fórmula molecular |
C10H14ClN5 |
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
9-(5-chloropentyl)purin-6-amine |
InChI |
InChI=1S/C10H14ClN5/c11-4-2-1-3-5-16-7-15-8-9(12)13-6-14-10(8)16/h6-7H,1-5H2,(H2,12,13,14) |
Clave InChI |
MSBGAODKNZOTFY-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)CCCCCCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile](/img/structure/B12935409.png)

